molecular formula C8H5FN2O2 B140615 4-Fluoro-3-nitrophenylacetonitrile CAS No. 157662-77-6

4-Fluoro-3-nitrophenylacetonitrile

Cat. No. B140615
M. Wt: 180.14 g/mol
InChI Key: FCOLUCPHJHRTLY-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used as a pharmaceutical intermediate and is also used as a synthetic and fine chemical intermediate .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitrophenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a nitro group at the 3-position. The phenyl ring is also attached to an acetonitrile group .


Physical And Chemical Properties Analysis

4-Fluoro-3-nitrophenylacetonitrile is a solid at room temperature . It has a molecular weight of 180.14 . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Fluorescent Derivatization of Catecholamines

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a closely related derivative of 4-Fluoro-3-nitrophenylacetonitrile, has been evaluated as a fluorogenic derivatization reagent for catecholamines and their metabolites in biological matrices, showing potential for quantitative analysis in this field (Zhu, Shaw, & Barrett, 2003).

Synthesis of N-hydroxyindoles and Benzo[c]isoxazoles

4-Fluoro-3-nitrophenylacetonitrile is used in solid-phase synthesis. This compound has been effective in synthesizing substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, showcasing its utility in the synthesis of complex organic compounds (Stephensen & Zaragoza, 1999).

Interaction with Metal Ions

In the study of nitrobenzoxadiazole-based systems, which include compounds similar to 4-Fluoro-3-nitrophenylacetonitrile, the interaction with metal ions was investigated. This study provided insights into the molecular interactions between such compounds and various metal ions, useful in chemical sensing applications (Das, Patra, Jose, & Sarkar, 2012).

Synthesis of Biologically Active Molecules

Research has also focused on synthesizing molecules with potential biological activity using derivatives of 4-Fluoro-3-nitrophenylacetonitrile. This includes the synthesis of hepatitis B inhibitors and studying their structure and activity (Ivachtchenko et al., 2019).

Use in Dye and Pharmaceutical Industries

4-Fluoro-3-nitrophenylacetonitrile and its derivatives have significant importance as novel dye intermediates and potential uses in pharmaceuticals and insecticides (Bil, 2007).

PET Tracer Development

It has been used in developing radiotracers for PET imaging, particularly in synthesizing the precursor for [(18)F]FPEB, a tracer for imaging metabotropic glutamate subtype 5 receptor (mGluR5) (Lim, Labaree, Li, & Huang, 2014).

Synthesis of Nitrophenylacetonitriles

Arylacetonitriles, including nitrophenylacetonitriles which are structurally related to 4-Fluoro-3-nitrophenylacetonitrile, have been studied for their ability to undergo organocatalytic Michael additions, further highlighting the versatility of these compounds in organic synthesis (Cid, Duce, Morales, Rodrigo, & Ruano, 2010).

Safety And Hazards

The safety information for 4-Fluoro-3-nitrophenylacetonitrile indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for 4-Fluoro-3-nitrophenylacetonitrile could involve its use in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .

properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOLUCPHJHRTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466465
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrophenylacetonitrile

CAS RN

157662-77-6
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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